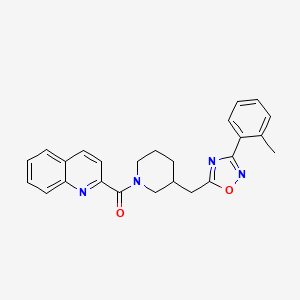

Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-quinolin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-17-7-2-4-10-20(17)24-27-23(31-28-24)15-18-8-6-14-29(16-18)25(30)22-13-12-19-9-3-5-11-21(19)26-22/h2-5,7,9-13,18H,6,8,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICSJBKBZQELFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, commonly referred to as compound 1705069-05-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 412.5 g/mol. The structure features a quinoline core linked to a piperidine moiety and an oxadiazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1705069-05-1 |

| Molecular Formula | C25H24N4O2 |

| Molecular Weight | 412.5 g/mol |

| Structure | Structure |

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial enzymes and may disrupt cell membrane integrity, making it a candidate for antimicrobial applications .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Its structural components allow it to interact with molecular targets involved in cell proliferation and survival .

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in disease pathways, thereby reducing the progression of diseases such as cancer and infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in PMC assessed the anticancer properties of quinoline derivatives and found that compounds similar to Quinolin-2-y were effective against multiple cancer cell lines. The study reported IC50 values in the nanomolar range for several derivatives, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, Quinolin derivatives demonstrated significant inhibition against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .

Case Study 3: Pharmacokinetics

Research on the pharmacokinetics of related compounds revealed high oral bioavailability and favorable pharmacodynamic profiles. These findings suggest that Quinolin derivatives could be developed into effective therapeutic agents with manageable side effects .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are widely recognized for their antimicrobial properties. The specific compound shows promising activity against various bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial effects. For instance, compounds containing the oxadiazole ring have demonstrated stronger activity than traditional antibiotics like ciprofloxacin and amoxicillin against resistant bacterial strains . The mechanism of action is often linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication .

Anticancer Properties

The anticancer potential of quinoline and oxadiazole derivatives is well-documented. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 5.0 |

| Caco-2 (Colon cancer) | 7.5 |

| MCF-7 (Breast cancer) | 10.0 |

The activity is attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells . The incorporation of oxadiazole enhances the cytotoxic effects, making these compounds valuable candidates for further drug development.

Antifungal Activity

The compound has also shown efficacy against fungal pathogens. For example, studies indicate that quinoline-linked oxadiazoles possess antifungal properties against common strains such as:

- Candida albicans

- Aspergillus niger

These compounds have been evaluated for their minimum inhibitory concentration (MIC), with results indicating potent antifungal activity comparable to established antifungal agents .

Q & A

What are the key challenges in synthesizing Quinolin-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how can they be addressed methodologically?

Basic Synthesis Challenges

The synthesis involves multi-step reactions, including cyclocondensation for the quinoline core, oxadiazole ring formation, and coupling of the piperidine and o-tolyl groups. Common issues include low yields due to steric hindrance and competing side reactions.

Methodological Solutions :

- Microwave-assisted synthesis improves reaction efficiency and yield for cyclization steps .

- Coupling reagent optimization : Use of carbodiimides (e.g., EDC) enhances amide bond formation between the quinoline and piperidine moieties .

- Purification techniques : Column chromatography with gradient elution (e.g., dichloromethane to ethyl acetate) ensures high purity (>95%) .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Advanced Analytical Conflict Resolution

Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. For example, GC-MS may show weak molecular ion peaks due to fragmentation .

Methodology :

- Multi-spectral corroboration : Combine -NMR, -NMR, and HRMS to cross-validate functional groups and connectivity .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the oxadiazole-piperidine linkage .

What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

Basic Physicochemical Optimization

The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility.

Methodology :

- Salt formation : Introduce hydrochloride salts via reaction with HCl to improve solubility .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vitro assays .

- Prodrug derivatization : Attach hydrophilic groups (e.g., phosphate esters) to the quinoline nitrogen .

How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Mechanistic Studies

The oxadiazole and quinoline groups suggest potential kinase or protease inhibition.

Methodology :

- Surface plasmon resonance (SPR) : Measure binding affinity () for targets like PI3K or EGFR .

- Molecular docking : Use AutoDock Vina to predict binding modes with active sites (e.g., ATP-binding pockets) .

- Enzymatic assays : Monitor inhibition kinetics (IC) using fluorogenic substrates in vitro .

What are the best practices for analyzing contradictory biological activity data across cell lines?

Advanced Data Interpretation

Discrepancies may arise from cell-specific uptake or off-target effects.

Methodology :

- Dose-response profiling : Generate IC curves in ≥3 cell lines (e.g., HeLa, MCF-7, A549) to assess selectivity .

- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation .

- CRISPR screening : Knock out suspected off-target receptors (e.g., GPCRs) to isolate primary mechanisms .

How can computational chemistry aid in predicting the compound’s ADMET properties?

Advanced Predictive Modeling

Methodology :

- QSAR models : Train algorithms on datasets of similar quinoline derivatives to predict toxicity (e.g., hepatotoxicity) .

- MD simulations : Simulate blood-brain barrier penetration using GROMACS .

- In silico metabolomics : Use MetaPrint2D to identify probable metabolic hotspots (e.g., piperidine N-oxidation) .

What experimental controls are critical when assessing the compound’s stability under varying pH and temperature conditions?

Basic Stability Assessment

Methodology :

- Forced degradation studies : Incubate the compound at pH 1–13 (37°C, 24 hrs) and analyze degradation products via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

How can researchers validate the compound’s selectivity for a target enzyme over isoforms?

Advanced Selectivity Profiling

Methodology :

- Kinase panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Isoform-specific inhibitors : Co-administer with isoform-selective blockers (e.g., LY294002 for PI3Kα) in competitive assays .

- Cryo-EM : Resolve inhibitor-enzyme complexes to confirm binding site specificity .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Advanced Process Chemistry

Methodology :

- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., nitration) .

- Catalyst recycling : Use immobilized Pd/C for Suzuki-Miyaura couplings to reduce costs .

- PAT (Process Analytical Technology) : Monitor reactions in real-time via inline FTIR to maintain quality .

How can in vivo studies be designed to minimize toxicity while maximizing efficacy?

Advanced Preclinical Design

Methodology :

- MTD (Maximum Tolerated Dose) determination : Conduct 14-day dose escalation in rodents (OECD 420) .

- Toxicokinetics : Measure plasma and AUC to correlate exposure with adverse effects .

- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.